REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]
|
Name
|
JEFFAMINE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Name
|
750g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction temperature 145°-195° C.)
|
Type
|
CUSTOM
|
Details
|
stripped at 180° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]
|
Name
|
JEFFAMINE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Name
|
750g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction temperature 145°-195° C.)
|
Type
|
CUSTOM
|
Details
|
stripped at 180° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7].[C:18]1(=[O:24])O[C:21](=[O:22])[CH:20]=[CH:19]1.O>C1C=CC=CC=1>[C:18]1(=[O:24])[NH:16][C:21](=[O:22])[CH2:20][CH2:19]1.[CH3:1][CH:2]([NH2:17])[CH2:3][O:4][CH2:5][CH:6]([O:8][CH2:9][CH:10]([O:12][CH2:13][CH:14]([NH2:16])[CH3:15])[CH3:11])[CH3:7]
|
Name
|
JEFFAMINE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Name
|
750g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
primary amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction temperature 145°-195° C.)
|
Type
|
CUSTOM
|
Details
|
stripped at 180° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(N1)=O)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COCC(C)OCC(C)OCC(C)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |